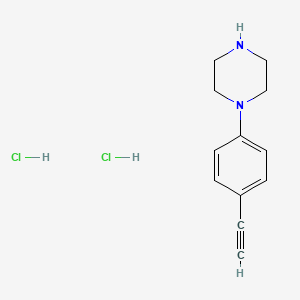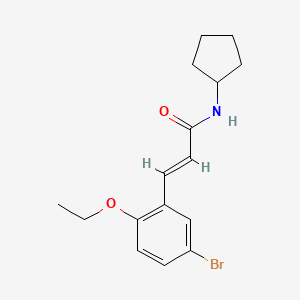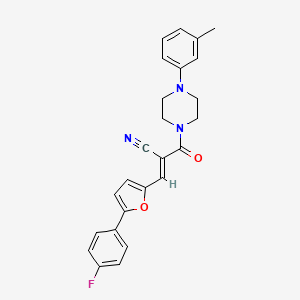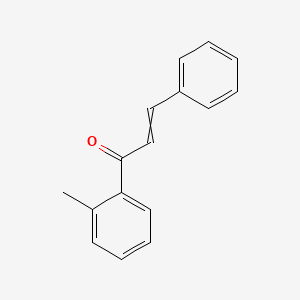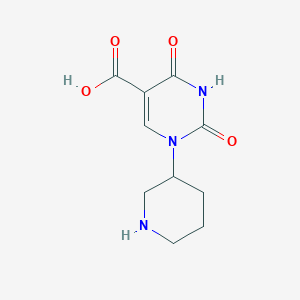
2,4-Dioxo-1-(piperidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dioxo-1-(piperidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the class of pyrimidines This compound is characterized by its unique structure, which includes a piperidine ring attached to a tetrahydropyrimidine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dioxo-1-(piperidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid typically involves multi-step reactions. One common method includes the condensation of a piperidine derivative with a suitable pyrimidine precursor under controlled conditions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for efficiency and cost-effectiveness, often utilizing automated systems to monitor and control reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the quality and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dioxo-1-(piperidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions vary based on the specific reaction and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives
Aplicaciones Científicas De Investigación
2,4-Dioxo-1-(piperidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Industry: It is utilized in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 2,4-Dioxo-1-(piperidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1,3,4-Thiadiazoles: Known for their antimicrobial and anticancer activities.
1,3-Thiazoles: Used in the treatment of allergies, hypertension, and bacterial infections.
Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines: Studied for their antitumor, antimalarial, and antimicrobial properties.
Uniqueness
2,4-Dioxo-1-(piperidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid stands out due to its unique structure, which combines a piperidine ring with a tetrahydropyrimidine core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H13N3O4 |
|---|---|
Peso molecular |
239.23 g/mol |
Nombre IUPAC |
2,4-dioxo-1-piperidin-3-ylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H13N3O4/c14-8-7(9(15)16)5-13(10(17)12-8)6-2-1-3-11-4-6/h5-6,11H,1-4H2,(H,15,16)(H,12,14,17) |
Clave InChI |
LKRPHCOGNPJRHF-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)N2C=C(C(=O)NC2=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






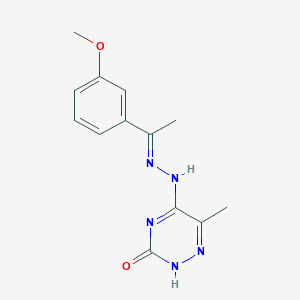

![2,5-Bis(4-isopropoxyphenyl)thiazolo[5,4-d]thiazole](/img/structure/B14870828.png)
![3-(4-chlorophenyl)-6-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14870833.png)
![4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B14870843.png)

